4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride
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Overview
Description
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound is particularly noted for its potential use in neuroscience research due to its interaction with specific receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and phenylacetylene.
Reaction: The key reaction involves the coupling of 4-methylpyridine with phenylacetylene under specific conditions, often using a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride has several scientific research applications:
Neuroscience: It is used to study the function of metabotropic glutamate receptors (mGluR5) in the brain.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with metabotropic glutamate receptors (mGluR5) in the brain. It acts as a highly selective, non-competitive antagonist of these receptors . By binding to mGluR5, it inhibits the receptor’s activity, which can modulate various neurological processes and potentially provide therapeutic benefits in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine;hydrochloride: Another pyridine derivative with similar receptor interactions.
6-Methyl-2-(phenylethynyl)pyridine;hydrochloride: Known for its use in neuroscience research.
Uniqueness
4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which confers distinct chemical and biological properties. Its high selectivity for mGluR5 receptors makes it particularly valuable in neuroscience research and potential therapeutic applications .
Properties
CAS No. |
823198-73-8 |
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Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13;/h2-6,9-11H,1H3;1H |
InChI Key |
AHADWKMDICWUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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